

Spectroscopic Analysis of (E)-Diazene, (4-methylphenyl)-: A Comparative Guide

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Compound of Interest

Compound Name: Diazene, (4-methylphenyl)-

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This guide provides a comparative spectroscopic analysis of (E)-**diazene, (4-methylphenyl)-**, also known as (E)-1,2-di-p-tolyldiazene, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For comparative purposes, data for the parent compound, azobenzene, is also presented. This document is intended to serve as a practical reference for the characterization of this and similar azo compounds, which are of significant interest in various fields, including materials science and pharmacology.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-1,2-di-p-tolyldiazene and azobenzene.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
(E)-1,2-di-p-tolyldiazene	CDCl ₃	7.82	d	8.5	4H, Aromatic CH
7.31	d	8.0	4H, Aromatic CH		
2.44	s	-	6H, CH ₃		
Azobenzene	CDCl ₃	7.90-7.93	m	-	4H, Aromatic CH (ortho)
7.45-7.54	m	-	6H, Aromatic CH (meta, para)		

d: doublet, s: singlet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
(E)-1,2-di-p-tolyldiazene	CDCl ₃	151.0	C-N
141.3	C-CH ₃		
129.8	Aromatic CH		
122.9	Aromatic CH		
21.6	CH ₃		
Azobenzene	CDCl ₃	152.8	C-N
130.9	Aromatic CH (para)		
129.1	Aromatic CH (ortho)		
122.9	Aromatic CH (meta)		

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
(E)-1,2-di-p-tolyldiazene (Expected)	~3030	Aromatic C-H stretch
~1600	C=C aromatic ring stretch	
~1495	C=C aromatic ring stretch	
~1450	N=N stretch	
~820	para-disubstituted C-H out-of-plane bend	
Azobenzene	~3060	Aromatic C-H stretch
~1600, 1485, 1450	C=C aromatic ring stretch	
~1450	N=N stretch	
~770, 690	C-H out-of-plane bend (monosubstituted)	

Note: The IR data for (E)-1,2-di-p-tolyldiazene is based on characteristic absorption frequencies for its functional groups, as a complete experimental spectrum was not available in the cited literature. For para-substituted benzene rings, a characteristic C-H wagging peak is expected between 860 and 790 cm⁻¹.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- **Solid Samples:** Weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.^[1] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.^[1]

- Liquid Samples: Add 1-2 drops of the liquid sample to a clean 5 mm NMR tube and dilute with approximately 0.6-0.7 mL of a deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. Data Acquisition:

- Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
- The instrument is tuned and the magnetic field is shimmed for homogeneity.
- For ^1H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

1. Sample Preparation (for solid samples):

- KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.[2]

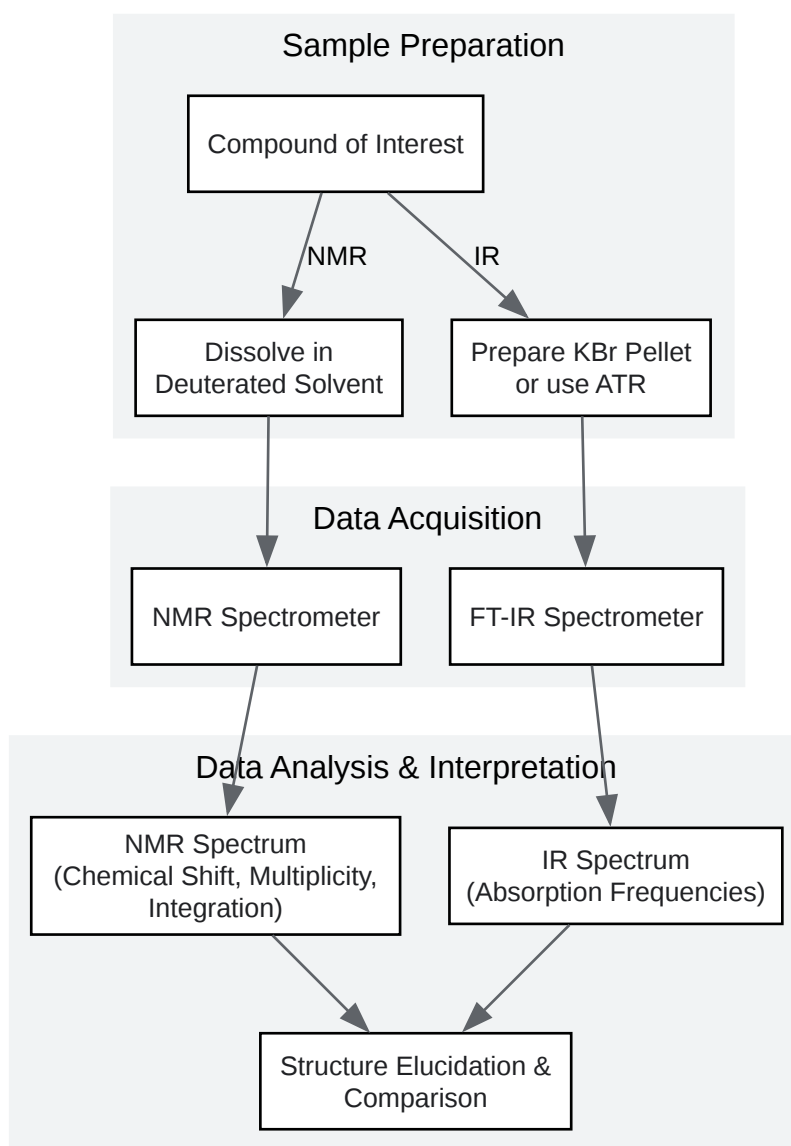
2. Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The prepared sample is then placed in the sample compartment of the FT-IR spectrometer.

- The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

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